3-(3-bromopropyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(3-Bromopropyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a bromopropyl group is attached to a spiro[33]heptan-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the spiro[3.3]heptan-1-one core.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or reduced derivatives of the original compound.
Scientific Research Applications
3-(3-Bromopropyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl)spiro[3.3]heptan-1-one is largely dependent on its chemical reactivity. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the compound to interact with various biological targets. The spirocyclic structure provides rigidity and stability, which can influence the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A core structure similar to 3-(3-bromopropyl)spiro[3.3]heptan-1-one but without the bromopropyl group.
Spiro[3.3]heptan-1-ol: A hydroxylated derivative of spiro[3.3]heptane.
3-(3-Chloropropyl)spiro[3.3]heptan-1-one: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
This compound is unique due to the presence of the bromopropyl group, which provides a site for further chemical modification. This allows for the synthesis of a wide range of derivatives with potential applications in various fields. The spirocyclic structure also imparts unique physicochemical properties that can be advantageous in drug design and material science.
Properties
CAS No. |
2763759-16-4 |
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Molecular Formula |
C10H15BrO |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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